molecular formula C11H12N2OS B3272149 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one CAS No. 562826-16-8

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B3272149
CAS No.: 562826-16-8
M. Wt: 220.29 g/mol
InChI Key: WTKNWUIGQXTKOY-UHFFFAOYSA-N
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Description

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C11H12N2OS

Preparation Methods

The synthesis of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of benzylamine with carbon disulfide and methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.

    Biology: The compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

    Medicine: Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is not fully understood. it is believed to function by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular functions, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is thought to be mediated through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is unique due to its thioxo group, which imparts distinct chemical and biological properties. Similar compounds include:

    1-Methyl-3-benzyl-2-oxoimidazolidin-4-one: This compound lacks the sulfur atom present in this compound, resulting in different reactivity and biological activity.

    3-Benzyl-1-methyl-2-imidazolidinone: This compound has a similar structure but lacks the thioxo group, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

3-benzyl-1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKNWUIGQXTKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of sarcosine methyl ester hydrochloride (0.56 g, 4.0 mmol) and DBU (0.60 mL, 4.0 mmol) in anhydrous ethanol added benzyl isothiocyanate (0.53 mL, 4.0 mmol). The resulting solution was heated at reflux 16 h, cooled, concentrated and chromatographed (silica gel, DCM) to give the title compound (0.88 g, quant.). 1H-NMR (CDCl3): δ 7.49–7.53 (2H, m), 7.28–7.35 (3H, m), 5.02 (2H, s), 4.03 (2H, s), 3.34 (3H, s).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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